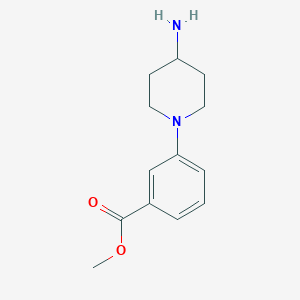
Methyl 3-(4-aminopiperidin-1-yl)benzoate
Description
Methyl 3-(4-aminopiperidin-1-yl)benzoate is a piperidine-substituted benzoate derivative characterized by a meta-substituted 4-aminopiperidine ring attached to a methyl ester group. Its synthesis typically involves nucleophilic substitution or coupling reactions, as exemplified by the preparation of its fluorinated analog (see Section 2.1) .
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 3-(4-aminopiperidin-1-yl)benzoate |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)10-3-2-4-12(9-10)15-7-5-11(14)6-8-15/h2-4,9,11H,5-8,14H2,1H3 |
InChI Key |
DDQONMGSYVCWQU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CCC(CC2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 3-(4-aminopiperidin-1-yl)-5-fluorobenzoate
Structural Differences : A fluorine atom is introduced at the 5-position of the benzoate ring.
Synthesis : Synthesized via a three-step procedure starting from methyl 5-fluoro-3-(4-hydroxypiperidin-1-yl)benzoate, yielding 35% overall. The fluorination likely enhances metabolic stability and alters electronic properties .
Physical Properties :
- Molecular formula: Not explicitly stated but inferred as C₁₃H₁₆FN₂O₂ (based on parent compound + fluorine).
- ¹H NMR (400 MHz, CDCl₃): Key peaks include δ 3.90 (s, CO₂Me) and aromatic protons at δ 6.76–7.52 .
Applications : Fluorine substitution may improve bioavailability and binding affinity in drug candidates.
Benzyl 4-aminopiperidine-1-carboxylate
Structural Differences : Replaces the methyl ester with a benzyl ester and lacks the benzoate meta-substitution.
Physical Properties :
- Molecular formula: C₁₃H₁₈N₂O₂.
- Molar mass: 234.29 g/mol.
- Form: Powder; melting point: 68°C .
Safety Profile : - Insufficient toxicological data; requires stringent PPE (e.g., NIOSH/MSHA respirators, chemical-resistant gloves) during handling .
Functional Implications : The benzyl ester may confer higher lipophilicity but lower hydrolytic stability compared to methyl esters.
Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate Dihydrochloride
Structural Differences : Incorporates a methylene linker between the piperidine and benzoate, with substitution at the para position.
Physical Properties :
- Molecular formula: C₁₄H₂₁Cl₂N₂O₂ (dihydrochloride salt).
- Salt form enhances water solubility, critical for in vivo applications . Synthesis: Not detailed in evidence but likely involves reductive amination or alkylation steps.
Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate Dihydrochloride
Structural Differences : Meta-substituted methylene-linked analog of the target compound.
Physical Properties :
- Molecular formula: C₁₄H₂₁Cl₂N₂O₂.
- CAS: 1286274-25-6 .
Comparative Data Table
Key Findings and Implications
Substituent Effects : Fluorination (Section 2.1) improves stability and electronic properties, while para vs. meta substitution (Section 2.3 vs. 2.4) alters receptor binding specificity.
Salt vs. Free Base : Dihydrochloride salts (Sections 2.3, 2.4) enhance solubility but may require adjustments in formulation .
Safety Considerations : Benzyl derivatives (Section 2.2) demand rigorous PPE due to uncharacterized toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


